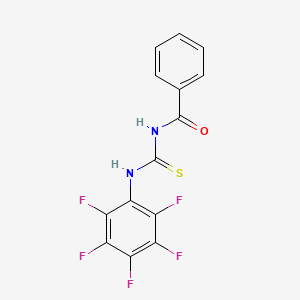
1-benzoyl-3-(2,3,4,5,6-pentafluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea is an organosulfur compound with the molecular formula C14H7F5N2OS. This compound belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities .
準備方法
The synthesis of N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea typically involves the reaction of benzoyl chloride with 2,3,4,5,6-pentafluoroaniline in the presence of ammonium thiocyanate. The reaction is carried out in a suitable solvent such as acetone under reflux conditions . The product is then purified through recrystallization from solvents like acetonitrile or ethanol .
化学反応の分析
N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
科学的研究の応用
N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea has several scientific research applications:
作用機序
The mechanism of action of N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. It can also disrupt cellular processes by interacting with nucleic acids and cell membranes .
類似化合物との比較
N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea is unique due to the presence of multiple fluorine atoms on the phenyl ring, which enhances its chemical stability and biological activity. Similar compounds include:
N-benzoyl-N’-(2,4,6-trichlorophenyl)thiourea: This compound has chlorine atoms instead of fluorine, resulting in different reactivity and biological properties.
N-benzoyl-N’-(2,3,4,5,6-pentachlorophenyl)thiourea: The presence of chlorine atoms makes this compound more reactive towards nucleophiles compared to its fluorinated counterpart.
生物活性
1-Benzoyl-3-(2,3,4,5,6-pentafluorophenyl)thiourea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H8F5N2OS
- Molecular Weight : 360.28 g/mol
The presence of multiple fluorine atoms in the pentafluorophenyl group contributes to the compound's unique properties and enhances its biological activity.
Antibacterial Activity
Recent studies indicate that thiourea derivatives exhibit significant antibacterial properties. For instance:
- In vitro Studies : this compound demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 40 | 29 |
| S. aureus | 50 | 24 |
Anticancer Activity
Thiourea derivatives have shown promising anticancer effects across various cancer cell lines:
- Cell Line Studies : The compound exhibited IC50 values ranging from 7 to 20 µM against breast cancer cell lines. It was noted that treatment led to significant apoptosis in cancer cells and inhibited cell proliferation effectively .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 14 | Growth inhibition |
Anti-inflammatory Activity
This compound has also been explored for its anti-inflammatory properties:
- Cytokine Inhibition : In studies measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, the compound showed an inhibition rate of approximately 78% and 89%, respectively .
| Cytokine | Inhibition Rate (%) |
|---|---|
| TNF-α | 78 |
| IL-6 | 89 |
Neuroprotective Activity
Emerging research suggests potential neuroprotective effects of thiourea derivatives:
- Acetylcholinesterase Inhibition : The compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. IC50 values ranged from 33.27 to 93.85 nM .
Case Studies
- Study on Anticancer Effects : A study involving various thiourea derivatives demonstrated that compounds similar to this compound significantly reduced cell viability in MCF-7 cells through induction of apoptosis and cell cycle arrest .
- Antibacterial Evaluation : Another research effort highlighted the antibacterial efficacy of this thiourea derivative against resistant bacterial strains in vitro and provided a comparative analysis with conventional antibiotics .
特性
IUPAC Name |
N-[(2,3,4,5,6-pentafluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N2OS/c15-7-8(16)10(18)12(11(19)9(7)17)20-14(23)21-13(22)6-4-2-1-3-5-6/h1-5H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCPSTIBZHIIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














